molecular formula C18H15BrCl2O4 B10892310 2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate

2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate

Cat. No.: B10892310
M. Wt: 446.1 g/mol
InChI Key: RHIHCEKFLDFGHO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a dichlorophenoxy group, and a butanoate ester linkage. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate typically involves the esterification of 4-(2,4-dichlorophenoxy)butanoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The dichlorophenoxy group may enhance binding affinity through hydrophobic interactions and hydrogen bonding. These interactions disrupt normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties.

    2-(4-Bromophenyl)acetic acid: Used in the synthesis of pharmaceuticals.

    4-(2,4-Dichlorophenoxy)butanoic acid: An intermediate in the synthesis of various organic compounds.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both bromophenyl and dichlorophenoxy groups allows for versatile chemical modifications and a broad range of applications in research and industry.

Properties

Molecular Formula

C18H15BrCl2O4

Molecular Weight

446.1 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(2,4-dichlorophenoxy)butanoate

InChI

InChI=1S/C18H15BrCl2O4/c19-13-5-3-12(4-6-13)16(22)11-25-18(23)2-1-9-24-17-8-7-14(20)10-15(17)21/h3-8,10H,1-2,9,11H2

InChI Key

RHIHCEKFLDFGHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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